DiZPK Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

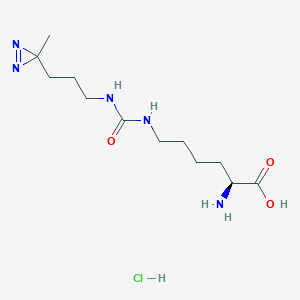

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5O3.ClH/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19;/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAFSXMDCAPICY-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Molecular Dialogues: A Technical Guide to DiZPK Hydrochloride-Mediated Photocrosslinking

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DiZPK hydrochloride is not a therapeutic agent with a classical pharmacological mechanism of action, but rather a sophisticated chemical biology tool. It is a genetically encodable, photo-activatable unnatural amino acid designed to identify and map protein-protein interactions (PPIs) directly within the complex environment of living cells. Functioning as a high-precision molecular trap, this compound enables the covalent capture of transient and low-affinity interactions that are often missed by conventional methods. This guide provides an in-depth exploration of its mechanism, detailed experimental protocols for its application, and a framework for data analysis, serving as a comprehensive resource for researchers aiming to elucidate intricate protein interaction networks.

Core Mechanism of Action: Covalent Capture of Protein Interactions

The "mechanism of action" of this compound is a multi-step process that combines genetic code expansion with photo-inducible chemistry to covalently link a "bait" protein to its interacting "prey" proteins.

1.1. Genetic Incorporation: DiZPK is a structural analog of the amino acid pyrrolysine.[1] Its site-specific incorporation into a protein of interest (the "bait") is achieved through the use of an orthogonal translation system.[2][3] This system relies on a mutant pyrrolysyl-tRNA synthetase (PylRS) and its cognate transfer RNA (tRNAPyl).[4][5] The gene of the bait protein is engineered to contain an in-frame amber stop codon (UAG or UAA) at the desired site of DiZPK incorporation. When the engineered PylRS, tRNAPyl, the bait protein's gene, and this compound are all present in the cell, the translational machinery interprets the amber codon as a signal to insert DiZPK, rather than terminating protein synthesis.

1.2. Photo-activation and Covalent Crosslinking: The key functional group of DiZPK is a diazirine ring. This moiety is chemically stable and inert within the cellular milieu until it is activated by long-wave ultraviolet (UV) light (typically 365 nm). Upon UV irradiation, the diazirine ring loses nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can then rapidly and non-selectively insert into any nearby C-H, N-H, or O-H bond of an amino acid residue on an interacting protein (the "prey"), forming a stable, covalent bond. This process effectively "traps" the protein-protein interaction.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound to identify protein-protein interactions in mammalian cells.

2.1. Materials and Reagents

-

This compound: (e.g., MedChemExpress, Cat. No. HY-101899A)

-

Plasmids:

-

Expression plasmid for the mutant Methanosarcina barkeri pyrrolysyl-tRNA synthetase (MbPylRS) and its cognate tRNA (e.g., pCMV-MbPylRS(DiZPK)).

-

Expression plasmid for the bait protein with a C-terminal affinity tag (e.g., His, FLAG) and an amber stop codon (TAG) at the desired incorporation site.

-

-

Cell Line: HEK293T or other suitable mammalian cell line.

-

Cell Culture Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

-

Transfection Reagent: (e.g., Lipofectamine 3000, PEI).

-

Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

-

Affinity Purification Reagents: (e.g., Ni-NTA agarose beads, Anti-FLAG M2 affinity gel).

-

Wash Buffer: Lysis buffer with reduced detergent (e.g., 0.1% Triton X-100).

-

Elution Buffer: Dependent on the affinity tag (e.g., imidazole for His-tag, 3X FLAG peptide for FLAG-tag).

-

SDS-PAGE and Western Blot Reagents.

2.2. Protocol for Genetic Incorporation of DiZPK

-

Cell Seeding: Seed HEK293T cells in 10-cm dishes at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfection: Co-transfect the cells with the MbPylRS/tRNA plasmid and the bait protein plasmid (typically at a 1:1 ratio).

-

DiZPK Supplementation: 6-8 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound. A final concentration of 330 µM has been shown to be effective.

-

Incubation: Incubate the cells for 48 hours to allow for expression of the DiZPK-containing bait protein. Successful incorporation can be confirmed by Western blot; full-length protein should only be observed in the presence of DiZPK.

2.3. Protocol for In-Cell Photocrosslinking

-

Cell Preparation: After the 48-hour incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

UV Irradiation: Place the culture dish on an ice water bath to minimize heating. Remove the lid and irradiate the cells with 365 nm UV light for 15-30 minutes. A commercial UV crosslinker box is recommended for consistent results. A non-irradiated plate should be prepared as a negative control.

-

Cell Lysis: Immediately after irradiation, lyse the cells on ice using an appropriate lysis buffer supplemented with protease inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

2.4. Protocol for Analysis of Crosslinked Complexes

-

Affinity Purification: Incubate the clarified lysate with the appropriate affinity resin (e.g., Ni-NTA beads for His-tagged bait) for 2-4 hours at 4°C with gentle rotation to capture the bait protein and its crosslinked partners.

-

Washing: Wash the resin extensively with wash buffer (at least 3-5 times) to remove non-specific binders.

-

Elution: Elute the protein complexes from the resin according to the tag-specific protocol.

-

SDS-PAGE and Western Blotting: Analyze the eluted samples by SDS-PAGE followed by Coomassie staining or Western blotting. Crosslinked complexes will appear as higher molecular weight bands compared to the bait protein alone. An antibody against the bait protein's affinity tag can be used for detection.

-

Mass Spectrometry: For unbiased identification of prey proteins, the high molecular weight bands corresponding to the crosslinked complexes can be excised from a Coomassie-stained gel. The proteins are then subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation and Interpretation

Quantitative data from DiZPK-mediated photocrosslinking experiments primarily focuses on the efficiency of incorporation and crosslinking.

Table 1: Representative Data from DiZPK Experiments

| Parameter | Method of Measurement | Typical Result | Reference |

| Incorporation Efficiency | Western Blot Densitometry | Full-length protein band intensity is dependent on DiZPK concentration. | |

| Photocrosslinking Efficiency | SDS-PAGE Densitometry | Higher molecular weight crosslinked bands appear only after UV irradiation. Efficiency can range from a few percent to over 40% depending on the interaction. | |

| Prey Protein Identification | LC-MS/MS | Identification of peptides from proteins other than the bait in the high molecular weight crosslinked band. | |

| Comparative Efficiency | Western Blot Densitometry | DiZPK shows similar photocrosslinking efficiency to related photocrosslinkers like DiZHSeC for certain model proteins. |

Conclusion

This compound provides a powerful and precise method for covalently capturing protein-protein interactions in their native cellular environment. By leveraging genetic code expansion, it allows for the site-specific placement of a photo-activatable crosslinker, offering spatial and temporal control over the experiment. The robust protocols outlined in this guide, from genetic incorporation to mass spectrometry analysis, provide a clear path for researchers to successfully identify novel and transient protein interactions, thereby shedding light on the complex molecular machinery that governs cellular function.

References

- 1. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput quantitation of protein–RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

DiZPK Hydrochloride: A Technical Guide to Photo-Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiZPK hydrochloride is a genetically encodable, photo-activatable amino acid analog of lysine, designed for capturing protein-protein interactions (PPIs) in living cells. Its utility in chemical biology and drug discovery stems from its ability to be incorporated site-specifically into a protein of interest (the "bait") and, upon activation with UV light, covalently crosslink to interacting partner proteins (the "prey"). This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with DiZPK-mediated photocrosslinking.

Core Principle of DiZPK Photocrosslinking

The photocrosslinking capability of this compound is centered on its diazirine moiety. This three-membered ring containing two nitrogen atoms is relatively stable in the dark, allowing for its incorporation into proteins without premature reactions. Upon irradiation with UV light, typically in the range of 345-365 nm, the diazirine ring absorbs a photon and undergoes photolysis, extruding a molecule of nitrogen gas. This process generates a highly reactive and short-lived carbene intermediate.[1]

The resulting carbene is a highly reactive species that can readily insert into nearby carbon-hydrogen (C-H) and heteroatom-hydrogen (X-H, where X can be O, N, or S) bonds in amino acid residues of interacting proteins.[2] This non-selective insertion chemistry allows for the formation of stable covalent bonds between the bait protein containing DiZPK and any protein in close proximity at the time of photoactivation. This ability to "freeze" transient and weak interactions is a key advantage of this technology.

The general mechanism can be summarized as follows:

-

Incorporation: DiZPK is genetically encoded into a target protein at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon (TAG).

-

Interaction: The bait protein containing DiZPK is expressed in the cellular environment and allowed to interact with its native binding partners.

-

Photoactivation: The system is exposed to UV light, triggering the conversion of the diazirine moiety into a reactive carbene.

-

Crosslinking: The carbene rapidly reacts with proximal amino acid residues of interacting prey proteins, forming a stable covalent crosslink.

-

Analysis: The crosslinked protein complexes are then isolated and analyzed, typically by mass spectrometry, to identify the interacting proteins and map the interaction interfaces.

Quantitative Data and Photocrosslinker Comparison

While the precise quantum yield for DiZPK photocrosslinking is not extensively reported in the literature, its crosslinking efficiency is considered comparable to other diazirine-based photocrosslinkers.[3] The choice of photocrosslinker often depends on the specific application, and a comparison with other common classes of photo-activatable groups is provided below.

| Feature | DiZPK (Alkyl Diazirine) | Aryl Azides | Benzophenones |

| Photo-reactive Group | Alkyl Diazirine | Aryl Azide | Benzophenone |

| Activation Wavelength | ~345-365 nm[1] | ~260-460 nm (can be tuned) | ~350-360 nm |

| Reactive Intermediate | Carbene[1] | Nitrene | Triplet Ketone |

| Reaction Mechanism | C-H and X-H insertion | C-H and N-H insertion, addition to double bonds | Hydrogen abstraction from C-H bonds |

| Crosslinking Efficiency | Moderate to High | Moderate to High | High |

| Selectivity | Low (reacts with many bond types) | Moderate | Higher (prefers C-H bonds) |

| Advantages | Small size, less perturbation to protein structure; activated by longer wavelength UV, reducing potential for photodamage. | Can be activated at various wavelengths. | High crosslinking efficiency. |

| Disadvantages | Can rearrange to a less reactive diazo isomer. | Can be quenched by nucleophiles; shorter wavelength activation can damage proteins. | Larger size can sterically hinder interactions; may require longer irradiation times. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization for specific experimental systems.

Genetic Incorporation of DiZPK in Mammalian Cells

This protocol describes the site-specific incorporation of DiZPK into a target protein in mammalian cells using the amber suppression technology.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for the target protein with an in-frame amber codon (TAG) at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) for DiZPK and its cognate tRNA (e.g., pIRE4-DiZPK-RS).

-

This compound solution (e.g., 100 mM stock in sterile water or PBS).

-

Cell culture medium and supplements.

-

Transfection reagent (e.g., Lipofectamine 3000).

Procedure:

-

Cell Seeding: Seed mammalian cells in a suitable culture dish (e.g., 10 cm dish) to reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the target protein plasmid and the DiZPK-RS/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

DiZPK Supplementation: 6-8 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound to a final concentration of 100-500 µM.

-

Protein Expression: Incubate the cells for 48-72 hours to allow for the expression of the DiZPK-containing protein.

-

Verification of Incorporation (Optional): Successful incorporation can be verified by Western blot analysis. The full-length protein should only be observed in the presence of DiZPK. Further confirmation can be obtained by mass spectrometry analysis of the purified protein.

In Vivo Photocrosslinking in Mammalian Cells

This protocol outlines the procedure for photocrosslinking DiZPK-containing proteins to their interaction partners within living mammalian cells.

Materials:

-

Mammalian cells expressing the DiZPK-containing bait protein.

-

Phosphate-buffered saline (PBS), ice-cold.

-

UV lamp with an emission wavelength of 365 nm (e.g., a Stratalinker or a hand-held UV lamp).

Procedure:

-

Cell Preparation: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

UV Irradiation: Place the culture dish on ice and irradiate the cells with 365 nm UV light. The irradiation time and distance from the UV source will need to be optimized. A typical starting point is 5-15 minutes at a distance of 5-10 cm. To prevent cellular damage, it is crucial to keep the cells on ice during irradiation.

-

Cell Lysis: Following irradiation, immediately lyse the cells in a suitable lysis buffer containing protease inhibitors. The choice of lysis buffer will depend on the downstream application (e.g., RIPA buffer for stringent washes, or a milder buffer for preserving larger complexes).

-

Analysis: The cell lysate containing the crosslinked protein complexes is now ready for downstream analysis, such as affinity purification and mass spectrometry.

Affinity Purification and Mass Spectrometry Analysis

This protocol describes the enrichment of crosslinked complexes and their subsequent identification by LC-MS/MS.

Materials:

-

Cell lysate containing crosslinked proteins.

-

Affinity purification resin (e.g., anti-FLAG M2 affinity gel if the bait protein has a FLAG tag).

-

Wash buffers of varying stringency.

-

Elution buffer.

-

SDS-PAGE gels and reagents.

-

In-gel digestion reagents (e.g., trypsin).

-

LC-MS/MS system.

Procedure:

-

Affinity Purification: Incubate the cell lysate with the affinity resin to capture the bait protein and its crosslinked partners.

-

Washing: Wash the resin extensively with wash buffers to remove non-specific binders.

-

Elution: Elute the captured protein complexes from the resin.

-

SDS-PAGE: Separate the eluted proteins by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands compared to the monomeric bait protein.

-

In-Gel Digestion: Excise the bands of interest from the gel and perform in-gel digestion with a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the crosslinked peptides and, consequently, the interacting proteins. The software should be capable of identifying peptides with the mass modification corresponding to the remnant of DiZPK after crosslinking.

Visualizations

DiZPK Photocrosslinking Mechanism

Caption: Photoactivation of DiZPK by UV light to form a reactive carbene and subsequent crosslinking.

Experimental Workflow for PPI Identification

Caption: A typical workflow for identifying protein-protein interactions using DiZPK photocrosslinking.

Signaling Pathway Investigation (Hypothetical)

Caption: Using DiZPK to identify direct interactors in a signaling cascade.

Conclusion

This compound is a powerful tool for the discovery and characterization of protein-protein interactions in their native cellular context. Its ability to be genetically encoded and activated on demand allows for the capture of both stable and transient interactions that are often missed by other methods. While the quantitative aspects of its photocrosslinking efficiency require further detailed characterization, the established protocols and the fundamental principles outlined in this guide provide a solid foundation for researchers to successfully apply this technology to a wide range of biological questions. Careful optimization of experimental conditions, particularly UV irradiation and downstream analysis, is crucial for achieving high-quality, reproducible results.

References

DiZPK as a Pyrrolysine Analog: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the application of DiZPK, a genetically encoded photo-crosslinking pyrrolysine analog, for the investigation of protein-protein interactions in living systems.

Introduction

N6-((3-(3-Methyl-3H-diazirin-3-yl)propyl)carbamoyl)-L-lysine, commonly known as DiZPK, is a powerful tool in chemical biology and drug discovery for elucidating protein-protein interactions (PPIs) within their native cellular environment. As a structural analog of the 22nd genetically encoded amino acid, pyrrolysine (Pyl), DiZPK can be site-specifically incorporated into a protein of interest using the genetic code expansion technology. This technique relies on an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the Methanosarcina barkeri pyrrolysyl-tRNA synthetase (MbPylRS) and its cognate tRNA (tRNAPyl).

The key feature of DiZPK is its diazirine moiety. Upon exposure to long-wave ultraviolet (UV) light (typically 365 nm), this photo-activatable group forms a highly reactive carbene intermediate. This carbene can then rapidly and non-specifically form covalent bonds with interacting molecules in close proximity, effectively "trapping" transient and stable PPIs for subsequent identification and analysis by techniques such as mass spectrometry. This in vivo crosslinking capability makes DiZPK an invaluable tool for mapping interaction networks, identifying binding partners, and probing the dynamics of protein complexes in living cells.[1][2]

Core Principles and Mechanism of Action

The utility of DiZPK as a photo-crosslinker is underpinned by the principles of genetic code expansion and photo-affinity labeling.

Genetic Incorporation of DiZPK

The site-specific incorporation of DiZPK into a target protein is achieved by hijacking the cellular translation machinery. This process requires the introduction of two key components into the host cell:

-

An engineered pyrrolysyl-tRNA synthetase (PylRS): A mutant version of the M. barkeri PylRS (MbPylRS) is used, which has been evolved to recognize and activate DiZPK instead of its native substrate, pyrrolysine.

-

An orthogonal tRNAPyl: This transfer RNA has its anticodon mutated to recognize a nonsense codon, typically the amber stop codon (UAG), that has been introduced at the desired site in the gene of the protein of interest.

When DiZPK is supplied to the cells, the engineered MbPylRS specifically charges it onto the tRNAPyl. During translation, when the ribosome encounters the UAG codon in the mRNA of the target protein, the DiZPK-loaded tRNAPyl is incorporated, resulting in a full-length protein with DiZPK at the specified position. A commercially available plasmid, pCMV-MbPylRS(DiZPK), facilitates the expression of the necessary machinery in mammalian cells.[3]

Photo-Crosslinking Mechanism

The diazirine ring in DiZPK is stable under normal physiological conditions. However, upon irradiation with UV light (typically 365 nm), it undergoes photolysis to release nitrogen gas and generate a highly reactive and short-lived carbene intermediate. This carbene can then insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent crosslink with an interacting protein. The short lifetime of the carbene ensures that crosslinking is restricted to molecules in very close proximity to the DiZPK-containing protein at the moment of UV activation.

Quantitative Data

| Parameter | Value/Range | Notes |

| UV Activation Wavelength | ~365 nm | Long-wave UV is used to minimize cellular damage. |

| Incorporation Efficiency | Variable | Dependent on the protein of interest, expression system, and specific MbPylRS mutant. Can be assessed by Western blot. |

| Kinetic Parameters (MbPylRS for Pyrrolysine) | Km: 53 µM, Vmax: 120 nmol/min/mg | These are for the native substrate, pyrrolysine. Specific kinetic data for DiZPK with the engineered synthetase is not widely reported.[4] |

| Photo-crosslinking Time | Seconds to minutes | High-intensity UV sources can reduce irradiation times significantly, minimizing cellular stress.[5] |

Experimental Protocols

The following sections provide a general overview of the key experimental procedures for using DiZPK. For detailed, step-by-step instructions, it is highly recommended to consult the primary literature, such as the protocol for site-specific photo-crosslinking proteomics in mammalian cells.

Synthesis of DiZPK

The synthesis of DiZPK has been previously described. While a detailed, step-by-step protocol is found in the supplementary information of the original publication by Zhang et al. (2011) in Nature Chemical Biology, the general scheme involves the synthesis of the diazirine-containing carboxylic acid followed by its coupling to the side chain of L-lysine.

In Vivo Incorporation of DiZPK

The following workflow outlines the general steps for incorporating DiZPK into a protein of interest in mammalian cells.

Protocol:

-

Plasmid Preparation: Obtain or generate the necessary plasmids: one expressing the engineered MbPylRS and tRNAPyl (e.g., pCMV-MbPylRS(DiZPK)) and another encoding the protein of interest with an in-frame amber (UAG) stop codon at the desired incorporation site.

-

Cell Culture and Transfection: Culture the desired mammalian cell line and co-transfect the cells with the two plasmids using a suitable transfection reagent.

-

DiZPK Supplementation: After transfection, supplement the cell culture medium with DiZPK to a final concentration of 330 µM.

-

Protein Expression: Incubate the cells to allow for the expression of the DiZPK-containing protein. The optimal expression time should be determined empirically.

-

Cell Harvest: Harvest the cells for the subsequent photo-crosslinking experiment.

Photo-Crosslinking and Sample Preparation

-

UV Irradiation: Resuspend the harvested cells in an appropriate buffer and irradiate with a 365 nm UV lamp. The optimal irradiation time and intensity should be determined to maximize crosslinking while minimizing cell damage.

-

Cell Lysis and Protein Extraction: Lyse the cells to extract the proteins.

-

Enrichment of Crosslinked Complexes: Use affinity purification (e.g., via a tag on the bait protein) to enrich for the crosslinked protein complexes.

-

SDS-PAGE and In-Gel Digestion: Separate the protein complexes by SDS-PAGE, excise the bands corresponding to the crosslinked species, and perform in-gel digestion with a protease such as trypsin.

Mass Spectrometry Analysis

The digested peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins and map the interaction sites.

Data Analysis:

Specialized software is required to analyze the complex MS/MS data generated from crosslinked peptides. Tools like MeroX and Skyline can be used to identify the crosslinked peptide pairs and, consequently, the interacting proteins and their binding sites.

Applications in Research and Drug Development

The ability to capture protein-protein interactions in their native cellular context makes DiZPK a valuable tool for:

-

Mapping protein interaction networks: Identifying the direct binding partners of a protein of interest.

-

Validating drug targets: Confirming the interaction of a drug with its intended target protein in living cells.

-

Studying dynamic protein complexes: Capturing transient interactions that are difficult to detect with other methods.

-

Mapping interaction interfaces: Pinpointing the specific regions of proteins that are involved in binding.

Conclusion

DiZPK, as a genetically encoded photo-crosslinking pyrrolysine analog, offers a powerful approach to investigate protein-protein interactions in living systems. By combining the precision of genetic code expansion with the ability to covalently trap interacting partners upon photoactivation, DiZPK provides researchers with a unique tool to unravel the complexities of cellular protein networks. The detailed methodologies and principles outlined in this guide are intended to provide a solid foundation for the successful application of this innovative technology in both basic research and drug development.

References

- 1. An aminoacyl-tRNA synthetase that specifically activates pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. addgene.org [addgene.org]

- 4. uniprot.org [uniprot.org]

- 5. biorxiv.org [biorxiv.org]

A Technical Guide to the Genetic Incorporation of DiZPK for Proteomic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genetic incorporation of the unnatural amino acid (UAA) DiZPK (3-(3-methyl-3H-diazirin-3-yl)propyl-1-aminocarbonyl-L-lysine), a photo-activatable crosslinking agent. This technology enables the mapping of protein-protein interactions (PPIs) within living cells, offering a powerful tool for basic research and drug development.

Introduction to Unnatural Amino Acid Incorporation

The expansion of the genetic code to include unnatural amino acids (UAAs) allows for the site-specific introduction of novel chemical functionalities into proteins. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognize a nonsense codon, typically the amber stop codon (UAG), reassigned to encode the UAA. This methodology facilitates the introduction of biological probes, such as photocrosslinkers, into proteins for cellular studies and has potential applications in the synthesis of therapeutic proteins.[1][2]

DiZPK is a lysine derivative containing a diazirine ring, a compact and efficient photo-activatable crosslinking moiety.[3][4] Upon exposure to UV light, the diazirine group forms a highly reactive carbene that can covalently bond with interacting molecules in close proximity, effectively "trapping" transient and stable protein-protein interactions.[4]

The Orthogonal System for DiZPK Incorporation

The successful and specific incorporation of DiZPK is mediated by a specially engineered orthogonal translation system.

The Mutant Pyrrolysyl-tRNA Synthetase (MbPylRS)

The most commonly used synthetase for DiZPK incorporation is a mutant of the Methanosarcina barkeri pyrrolysyl-tRNA synthetase (MbPylRS). The wild-type PylRS has a large and accommodating active site, making it an ideal scaffold for engineering to recognize and charge various lysine derivatives. Specific mutations in the active site of MbPylRS have been identified to enhance its specificity for DiZPK over canonical amino acids.

The Orthogonal tRNA

The cognate tRNA for the mutant MbPylRS is the tRNAPyl, which contains the CUA anticodon to recognize the UAG amber stop codon. This tRNA is not recognized by endogenous aminoacyl-tRNA synthetases in E. coli or mammalian cells, ensuring the fidelity of UAA incorporation.

Plasmid Systems

For practical application, the genes encoding the mutant MbPylRS and the tRNAPyl are delivered to the host cells on plasmids. Commonly used plasmids include:

-

pSupAR-MbPylRS(DiZPK): For expression in E. coli. This plasmid carries the genes for the mutant MbPylRS and the tRNAPyl under the control of appropriate promoters.

-

pCMV-MbPylRS(DiZPK): For expression in mammalian cells, utilizing the CMV promoter for constitutive expression.

Quantitative Data on DiZPK Incorporation

The efficiency and fidelity of UAA incorporation are critical parameters for the successful application of this technology. The following table summarizes available quantitative data for the incorporation of DiZPK and similar diazirine-containing UAAs using the MbPylRS system.

| Parameter | Organism | Protein | Method of Analysis | Result | Citation |

| Incorporation Efficiency | E. coli | Green Fluorescent Protein (GFP) | Western Blot | Successful incorporation confirmed by full-length protein expression only in the presence of DiZPK. | |

| Incorporation Efficiency | Mammalian Cells (HEK293T) | Green Fluorescent Protein (GFP) | Fluorescence Microscopy | Full-length fluorescent protein detected only in the presence of DiZPK. | |

| Incorporation Fidelity | E. coli | Green Fluorescent Protein (GFP) with DiZHSeC | Electrospray Ionization Mass Spectrometry (ESI-MS) | Observed molecular weight (27944 Da) matched the calculated molecular weight (27941 Da), confirming specific incorporation. | |

| Suppression Efficiency | Mammalian Cells | Not Specified | Not Specified | Optimized tRNA expression and engineered eRF1 can increase UAA incorporation yields to as high as 43% of a control protein without a stop codon. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Genetic Incorporation of DiZPK in E. coli

-

Transformation: Co-transform competent E. coli cells (e.g., DH10B) with the pSupAR-MbPylRS(DiZPK) plasmid and an expression plasmid for the target protein containing an in-frame amber (TAG) codon at the desired site.

-

Culture: Grow the transformed cells in LB medium containing the appropriate antibiotics (e.g., 50 µg/mL ampicillin and 34 µg/mL chloramphenicol) at 37°C with shaking.

-

Induction: When the optical density at 600 nm (OD600) reaches ~0.5, add DiZPK to a final concentration of 330 µM. After a 30-minute incubation, induce the expression of the target protein (e.g., with 0.2% arabinose).

-

Expression: Continue to culture the cells for 12 hours at 30°C.

-

Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

-

Protein Purification: Purify the DiZPK-containing protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Genetic Incorporation of DiZPK in Mammalian Cells (HEK293T)

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum. For quantitative proteomics, use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) media to label the proteome.

-

Transfection: Co-transfect the cells with the pCMV-MbPylRS(DiZPK) plasmid and the plasmid encoding the target protein with an amber codon.

-

UAA Supplementation: Add DiZPK to the culture medium to a final concentration of 100-500 µM.

-

Expression: Allow the protein to express for 24-48 hours.

-

Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer).

In Vivo Photocrosslinking

-

UV Irradiation: Expose the cells (either in culture or after lysis) to UV light at 365 nm for 15-30 minutes on ice.

-

Quenching (Optional): The reaction can be quenched by the addition of a scavenger such as dithiothreitol (DTT).

Proteomic Analysis of Crosslinked Complexes

-

Affinity Purification: Purify the bait protein and its crosslinked partners using affinity chromatography.

-

SDS-PAGE and In-Gel Digestion: Separate the protein complexes by SDS-PAGE, excise the bands corresponding to the crosslinked complexes, and perform in-gel digestion with trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Use specialized software to identify the crosslinked peptides. This often involves searching for peptide pairs with a combined mass corresponding to the two peptides plus the mass of the crosslinker remnant. Open modification search strategies can be employed to identify the crosslinked peptides. For quantitative analysis, compare the peptide intensities between the "heavy" and "light" SILAC-labeled samples to distinguish specific interactors from background contaminants.

Visualizing Workflows and Pathways

General Workflow for DiZPK-based Proteomics

References

- 1. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]

DiZPK Hydrochloride for In Vivo Protein Interaction Studies: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate cellular landscape, understanding the dynamic web of protein-protein interactions (PPIs) is paramount to unraveling biological processes and disease mechanisms. Many conventional methods for studying PPIs are limited to in vitro conditions or fail to capture transient and weak interactions that are often crucial in signaling pathways. DiZPK hydrochloride (N⁶-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine hydrochloride) has emerged as a powerful tool to overcome these limitations. It is a genetically encodable photo-cross-linker that enables the capture of direct protein interactions within the native environment of living cells.[1][2]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use in both prokaryotic and eukaryotic systems, and its application in elucidating specific signaling pathways.

Core Concepts and Mechanism of Action

DiZPK is a structural analog of the amino acid lysine, which allows for its site-specific incorporation into a protein of interest (the "bait") using amber stop codon suppression technology.[1] The key feature of DiZPK is its diazirine moiety, a small, stable three-membered ring containing two nitrogen atoms. Upon exposure to long-wave ultraviolet (UV) light (typically 365 nm), the diazirine ring efficiently releases nitrogen gas to generate a highly reactive and short-lived carbene intermediate.[2] This carbene can then rapidly and non-specifically insert into nearby C-H, O-H, N-H, or S-H bonds of interacting proteins (the "prey"), forming a stable covalent bond. This process effectively "freezes" the transient interaction for subsequent identification and analysis.

The workflow for using DiZPK to study PPIs can be summarized in the following logical steps:

Quantitative Data

The efficiency of DiZPK-mediated photo-cross-linking is influenced by several factors, including the concentration of DiZPK used for protein expression, the intensity and duration of UV irradiation, and the specific cellular context. The following table summarizes quantitative parameters reported in various studies. It is important to note that these values should be considered as starting points, and optimization is often necessary for specific experimental systems.

| Parameter | Organism/Cell Type | Value | Reference |

| DiZPK Concentration for Expression | E. coli | 330 µM | [1] |

| UV Irradiation Wavelength | E. coli and Mammalian Cells | 365 nm | |

| UV Irradiation Duration | E. coli | 15 minutes | |

| UV Irradiation Power Density | General recommendation for diazirine cross-linkers | 100 mW/cm² |

Experimental Protocols

Protocol 1: In Vivo Photo-Cross-Linking in E. coli

This protocol is adapted from studies on the acid stress chaperone HdeA.

1. Genetic Incorporation of DiZPK:

- Co-transform E. coli cells (e.g., DH10B) with two plasmids:

- A plasmid encoding the evolved pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA.

- A plasmid encoding the bait protein with an in-frame amber stop codon (TAG) at the desired DiZPK incorporation site. 2. Protein Expression:

- Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C to an OD₆₀₀ of ~0.5.

- Supplement the medium with this compound to a final concentration of 330 µM.

- Incubate for 30 minutes to allow for DiZPK uptake.

- Induce protein expression (e.g., with 0.2% arabinose) and continue to culture the cells for 12 hours at 30°C. 3. In Vivo Photo-Cross-Linking:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a suitable buffer for the biological process being studied (e.g., LB buffer adjusted to a specific pH for acid stress studies).

- Incubate the cells under the desired experimental conditions (e.g., 37°C for 30 minutes at pH 2.3 for acid stress).

- Irradiate the cell suspension with a 365 nm UV lamp for 15 minutes on ice to induce photo-cross-linking. 4. Analysis of Cross-Linked Products:

- Lyse the cells and purify the bait protein and its cross-linked complexes, for example, using a His-tag and Ni-NTA affinity chromatography.

- Analyze the purified proteins by SDS-PAGE and Coomassie blue staining or Western blotting using an antibody against the bait protein or an affinity tag. Cross-linked complexes will appear as higher molecular weight bands.

- For identification of prey proteins, excise the bands corresponding to the cross-linked complexes from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

Protocol 2: In Vivo Photo-Cross-Linking in Mammalian Cells

This protocol provides a general framework for using DiZPK in mammalian cells.

1. Genetic Incorporation of DiZPK:

- Co-transfect mammalian cells (e.g., HEK293T) with:

- A plasmid encoding the DiZPK-specific aminoacyl-tRNA synthetase/tRNA pair (e.g., pCMV-DiZPK-PylRS).

- A plasmid encoding the bait protein with an in-frame amber stop codon at the desired incorporation site. 2. Protein Expression and DiZPK Incorporation:

- Culture the transfected cells in a suitable medium (e.g., DMEM).

- Supplement the medium with this compound. The optimal concentration should be determined empirically, but concentrations in the range of 100-500 µM can be tested as a starting point.

- Allow for protein expression and DiZPK incorporation for 24-48 hours. 3. In Vivo Photo-Cross-Linking:

- Wash the cells with PBS.

- Place the culture plate on an ice-water bath and irradiate the cells with a 365 nm UV lamp. The optimal irradiation time should be determined, with initial tests ranging from 5 to 30 minutes. 4. Analysis of Cross-Linked Products:

- Lyse the cells in a suitable lysis buffer containing protease inhibitors.

- Purify the bait protein and its cross-linked partners using affinity chromatography (e.g., anti-FLAG M2 affinity gel for a FLAG-tagged bait protein).

- Elute the protein complexes and analyze them by SDS-PAGE and Western blotting.

- Identify the interacting proteins by excising the cross-linked bands and subjecting them to mass spectrometry analysis.

Applications in Signaling Pathway Elucidation

The Protrudin-PDZD8 Pathway in Neurite Outgrowth

Protrudin is an endoplasmic reticulum (ER)-resident protein that plays a crucial role in neurite outgrowth. It functions by tethering late endosomes/lysosomes (LE/lys) to the ER, a process that is essential for the proper trafficking of these organelles to the growing neurite tip. DiZPK-mediated photo-cross-linking has been instrumental in identifying key interaction partners of protrudin. One such partner is PDZD8, another ER-resident protein. The interaction between protrudin and PDZD8 is critical for the formation of ER-LE/lys membrane contact sites (MCSs). At these sites, it is proposed that PDZD8 facilitates the transfer of lipids from the ER to the endosomes, which is necessary for endosome maturation and trafficking. This entire process is regulated by the small GTPase Rab7, which is present on the late endosome membrane and interacts with protrudin.

The HdeA-DegP Pathway in Bacterial Acid Resistance

Enteric bacteria such as E. coli have evolved sophisticated mechanisms to survive the extremely acidic environment of the stomach. A key component of this acid resistance system in the periplasm is the chaperone protein HdeA. Under acidic conditions (pH 1-3), HdeA becomes activated and functions as a chaperone to prevent the aggregation of other periplasmic proteins. Using DiZPK incorporated into HdeA, researchers have identified its client proteins in vivo. Among these clients are other important periplasmic chaperones and proteases, including DegP. The study revealed a cooperative mechanism where HdeA first protects DegP from acid-induced unfolding. Upon returning to a neutral pH, the reactivated DegP then helps to degrade irreversibly damaged proteins, while HdeA assists in the refolding of other client proteins. This ATP-independent chaperone and protease cooperation is crucial for bacterial survival in the ATP-depleted periplasm during acid stress.

Synthesis of this compound

The synthesis of this compound has been described in the literature. For researchers interested in its chemical synthesis, the compound is N⁶-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine hydrochloride, with a CAS Number of 2349295-23-2. The synthesis generally involves the protection of the alpha-amino group of lysine, followed by reaction of the epsilon-amino group with a reagent containing the diazirine moiety, and subsequent deprotection and purification.

Conclusion

This compound, in conjunction with genetic code expansion technology, provides a robust and versatile platform for the in vivo investigation of protein-protein interactions. Its ability to capture transient and direct interactions in a native cellular context offers a significant advantage over traditional methods. The detailed protocols and application examples provided in this guide serve as a valuable resource for researchers aiming to employ this powerful tool to explore the intricacies of cellular signaling networks. As our understanding of the proteome continues to expand, the use of genetically encoded photo-cross-linkers like DiZPK will undoubtedly play an increasingly critical role in elucidating the complex machinery of life.

References

role of the diazirine group in DiZPK photocrosslinking

An In-depth Technical Guide on the Role of the Diazirine Group in DiZPK Photocrosslinking

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The identification of direct and transient protein-protein interactions (PPIs) within a native cellular environment is a formidable challenge in chemical biology and drug discovery. Genetically encoded photocrosslinkers have emerged as a powerful tool to address this, enabling the covalent capture of interacting partners with high spatial and temporal resolution. Among these, DiZPK , a lysine derivative featuring a photo-activatable diazirine moiety, has become a prominent tool.[1][2][3] This guide elucidates the pivotal role of the diazirine group in DiZPK-mediated photocrosslinking, detailing its mechanism of action, experimental protocols, and data analysis strategies.

The Core of Photocrosslinking: The Diazirine Group

The diazirine is a three-membered ring containing two nitrogen atoms, which is remarkably stable in the dark and under typical physiological conditions, making it an ideal photo-inducible group for biological studies.[4] Its small size is a key advantage, minimizing potential steric hindrance that could perturb the natural interactions of the host protein.[1]

Mechanism of Action

The functionality of DiZPK is entirely dependent on the photochemical properties of its diazirine group. The process is initiated by irradiation with long-wave UV light (typically ~365 nm), which is less damaging to biological samples compared to shorter wavelengths. The mechanism proceeds via two key steps:

-

Photoactivation and Carbene Generation: Upon absorption of UV light, the diazirine ring undergoes irreversible decomposition, expelling a molecule of nitrogen gas (N₂). This process generates a highly reactive and short-lived carbene intermediate.

-

Covalent Crosslinking: The carbene is an electron-deficient species that can rapidly and non-specifically insert into various chemical bonds in close proximity, including C-H, O-H, and N-H bonds found in any amino acid side chain or the peptide backbone of an interacting protein. This "insertion" reaction forms a stable, covalent bond, effectively "trapping" the transient interaction.

The short lifetime of the carbene intermediate is advantageous, as it limits the diffusion distance and ensures that crosslinking primarily occurs with molecules in the immediate vicinity, thereby capturing direct and proximal interactions.

Caption: Mechanism of DiZPK photocrosslinking.

Quantitative Data and Comparative Analysis

| Parameter | Observation | Significance | Reference(s) |

| Crosslinking Efficiency | DiZPK and its cleavable derivative, DiZHSeC, exhibit similar photocrosslinking efficiencies in capturing protein complexes. | Demonstrates that the addition of a cleavable element does not compromise the primary function of the diazirine group. | |

| Comparative Efficiency | A diazirine-based unnatural amino acid (DiAzKs) showed a sevenfold increase in RNA-protein crosslinking efficiency compared to conventional 254 nm UV crosslinking. | Highlights the superior reactivity of the diazirine-generated carbene over direct UV-induced crosslinking. | |

| Quantification Rate | Using a photo-DIA-QCLMS workflow with a diazirine crosslinker (sulfo-SDA), 93-95% of unique crosslinked residue pairs were quantifiable across replicates. | Demonstrates that diazirine-based photocrosslinking is highly compatible with modern quantitative mass spectrometry workflows. | |

| Irradiation Time | Effective crosslinking can be achieved with irradiation times of a few minutes (e.g., 15 min) using standard UV-A lamps. | The rapid activation minimizes cellular stress and captures transient interactions more effectively than longer-duration methods. |

Experimental Protocols

The successful application of DiZPK relies on a multi-step workflow that integrates molecular biology, cell culture, photochemistry, and proteomics.

Genetic Incorporation of DiZPK

DiZPK is site-specifically incorporated into a protein of interest (POI) using genetic code expansion technology.

-

Vector Preparation:

-

Introduce an in-frame amber stop codon (TAG) at the desired residue position in the gene of the POI via site-directed mutagenesis.

-

Utilize a separate plasmid expressing an engineered, orthogonal pyrrolysyl-tRNA synthetase/tRNA pair (e.g., from Methanosarcina barkeri), which specifically recognizes DiZPK and charges the corresponding tRNA.

-

-

Cell Culture and Expression:

-

Co-transform host cells (E. coli or mammalian) with both the POI plasmid and the synthetase/tRNA plasmid.

-

Culture cells in a suitable medium. When protein expression is induced (e.g., with IPTG in E. coli), supplement the medium with DiZPK to a final concentration of ~330 µM.

-

The engineered synthetase will charge its tRNA with DiZPK, which is then incorporated at the amber codon site during translation, producing the full-length, DiZPK-containing POI.

-

In Vivo Photocrosslinking

-

Sample Preparation: Harvest cells expressing the DiZPK-containing POI. If studying condition-dependent interactions (e.g., pH change), incubate the cells under the desired conditions (e.g., at pH 2.3 for 30 min at 37°C).

-

UV Irradiation: Transfer the cell suspension to a suitable vessel (e.g., a petri dish or quartz cuvette). Irradiate with a UV-A lamp at 365 nm for 10-15 minutes on ice to induce photocrosslinking.

-

Cell Lysis: Following irradiation, pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

Analysis of Crosslinked Complexes

-

Affinity Purification: The POI (bait) and its covalently linked interaction partners (prey) are purified from the cell lysate, typically using an affinity tag (e.g., His-tag, HA-tag) engineered onto the POI.

-

SDS-PAGE and Western Blot: The purified complexes are resolved by SDS-PAGE. Crosslinked products will appear as higher-molecular-weight bands compared to the monomeric bait protein. The identity of the bait and potentially known prey can be confirmed by Western blot.

-

Mass Spectrometry:

-

The high-molecular-weight bands are excised from the gel and subjected to in-gel digestion (e.g., with trypsin).

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Specialized software is used to identify the prey proteins from the complex mixture of peptides.

-

Caption: Experimental workflow for DiZPK photocrosslinking.

Advanced Applications: Cleavable Crosslinkers and MS-Label Transfer

A significant challenge in analyzing crosslinked samples is the complexity of MS/MS spectra, which contain fragmented peptides from both the bait and prey proteins linked together. To simplify this, cleavable analogs of DiZPK have been developed.

-

DiZSeK & DiZHSeC: These analogs incorporate a selenium atom into the linker arm. The C-Se bond can be selectively cleaved by oxidation (e.g., with H₂O₂).

-

IMAPP Strategy: The DiZHSeC crosslinker was designed for a strategy called "In-situ cleavage and MS-label transfer After Protein Photocrosslinking" (IMAPP). After affinity purification and oxidative cleavage, the bait protein is released, but a stable chemical remnant of the crosslinker (an MS-label) is left covalently attached to the prey protein. This simplifies analysis, as standard search algorithms can be used to identify the prey peptides modified with this specific mass tag, pinpointing both the interacting protein and the site of crosslinking.

Caption: Comparison of DiZPK and its cleavable derivative.

Conclusion

The diazirine group is the functional heart of the DiZPK photocrosslinker, providing a stable, compact, and highly efficient photo-inducible entity for covalently capturing protein-protein interactions in living systems. Its ability to generate a reactive carbene upon UV irradiation allows for the indiscriminate labeling of proximal binding partners, providing a snapshot of the cellular interactome. When coupled with genetic code expansion and advanced proteomic techniques, particularly through the use of cleavable derivatives like DiZHSeC, the diazirine-based approach offers an unparalleled method for the discovery and detailed characterization of PPIs, making it an indispensable tool for researchers in basic science and drug development.

References

An In-depth Technical Guide to Amber Suppression for Site-Specific Incorporation of the Photo-Crosslinking Amino Acid DiZPK

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the amber suppression methodology for the site-specific incorporation of the photo-crosslinking unnatural amino acid (UAA), Nε-[3-(3-methyl-3H-diazirin-3-yl)propanoyl]-L-lysine (DiZPK), into proteins. This powerful technique enables the introduction of a photo-activatable crosslinking moiety at any desired position within a protein, facilitating the study of protein-protein interactions, ligand-receptor binding, and the structural dynamics of protein complexes in vitro and in vivo.

Introduction to Amber Suppression and DiZPK

Amber suppression is a widely used technique for genetic code expansion that repurposes the UAG (amber) stop codon to encode for a non-canonical amino acid.[1] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair.[2] The orthogonal aaRS is engineered to specifically recognize and charge the suppressor tRNA with the desired UAA, in this case, DiZPK. The suppressor tRNA possesses an anticodon (CUA) that recognizes the UAG codon in an mRNA transcript, leading to the incorporation of DiZPK into the growing polypeptide chain instead of translation termination.[2]

DiZPK is a valuable tool for chemical biology and drug discovery due to its diazirine moiety.[3] Upon exposure to long-wave UV light (typically 365 nm), the diazirine ring is activated, forming a highly reactive carbene intermediate that can covalently crosslink with nearby molecules, effectively "trapping" transient interactions.[4]

The Orthogonal Translation System for DiZPK Incorporation

The successful incorporation of DiZPK relies on a robust and specific orthogonal translation system. The most commonly employed system for DiZPK is derived from the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from Methanosarcina species, such as Methanosarcina barkeri or Methanosarcina mazei.

Key Components:

-

Mutant Pyrrolysyl-tRNA Synthetase (PylRS): A specifically engineered mutant of PylRS is required to recognize DiZPK and efficiently aminoacylate the suppressor tRNA. A commonly used mutant for DiZPK incorporation contains the following mutations: L274A, C313S, and Y349F. This mutant synthetase exhibits high specificity for DiZPK and minimal cross-reactivity with canonical amino acids.

-

Suppressor tRNA (tRNAPylCUA): An amber suppressor tRNA derived from tRNAPyl with its anticodon mutated to CUA to recognize the UAG codon.

Quantitative Data on Photo-Crosslinking UAA Incorporation

While specific quantitative data for DiZPK incorporation efficiency, protein yield, and fidelity are not extensively documented in publicly available literature, data from similar photo-crosslinking unnatural amino acids incorporated via amber suppression can provide valuable benchmarks. The following tables summarize representative data for photo-crosslinking UAAs. It is important to note that actual yields and efficiencies for DiZPK will be protein and context-dependent.

Table 1: Representative Amber Suppression Efficiency of Photo-Crosslinking UAAs

| Unnatural Amino Acid | Host Organism | Reporter Protein | Suppression Efficiency (%) | Reference |

| p-Benzoyl-L-phenylalanine (pBpa) | E. coli | Dihydrofolate Reductase | ~5-40 (context-dependent) | |

| p-Azido-L-phenylalanine (pAzF) | E. coli | Superfolder GFP | ~10-60 (context-dependent) | |

| DiZPK | E. coli | GFP | Similar to DiZHSeC (qualitative) | |

| DiZPK | Mammalian Cells | Reporter constructs | Efficient (qualitative) |

Table 2: Representative Protein Yields with Photo-Crosslinking UAA Incorporation

| Unnatural Amino Acid | Host Organism | Protein | Yield (mg/L) | Reference |

| p-Benzoyl-L-phenylalanine (pBpa) | E. coli | Glutathione S-transferase | 0.1 | |

| p-Iodophenylalanine (pIpa) | M. smegmatis | GFP | 0.6 | |

| Wild-type Protein (for comparison) | E. coli | Glutathione S-transferase | ~0.4 |

Table 3: Fidelity of UAA Incorporation

| Method | Description | Finding | Reference |

| Mass Spectrometry (ESI-MS) | Analysis of the intact protein mass to confirm the incorporation of the UAA. | High fidelity of DiZHSeC incorporation confirmed by matching observed molecular weight with the calculated mass. | |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of peptides to identify the specific site of UAA incorporation. | High translational fidelity for various unnatural amino acids has been demonstrated. |

Experimental Protocols

DiZPK Incorporation in E. coli

This protocol is adapted from methodologies described for the incorporation of DiZPK and similar unnatural amino acids in E. coli.

Materials:

-

E. coli expression strain (e.g., DH10B, BL21(DE3)).

-

Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

-

pSupAR-MbPylRS plasmid encoding the mutant M. barkeri PylRS (L274A, C313S, Y349F) and tRNAPylCUA.

-

DiZPK.

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotics (e.g., ampicillin and chloramphenicol).

-

Arabinose for induction.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid encoding the target protein and the pSupAR-MbPylRS plasmid.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: The following day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

-

DiZPK Addition: Add DiZPK to the culture to a final concentration of 330 µM. Incubate for 30 minutes at 37°C with shaking.

-

Induction: Induce protein expression by adding arabinose to a final concentration of 0.2%.

-

Protein Expression: Continue to incubate the culture for 12-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

-

Protein Purification: Purify the protein containing DiZPK using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

DiZPK Incorporation in Mammalian Cells

This protocol provides a general framework for DiZPK incorporation in mammalian cells, such as HEK293T.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression vector for the target protein with an in-frame amber (TAG) codon at the desired site.

-

pCMV-DiZPK-PylRS plasmid encoding the mutant PylRS and tRNAPylCUA for mammalian expression.

-

DiZPK.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Transfection reagent (e.g., PEI).

Procedure:

-

Cell Seeding: Seed the mammalian cells in a culture dish to achieve 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the expression vector for the target protein and the pCMV-DiZPK-PylRS plasmid using a suitable transfection reagent.

-

DiZPK Addition: 24 hours post-transfection, replace the medium with fresh complete growth medium containing DiZPK at a final concentration of 100-500 µM.

-

Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.

-

Harvesting: Harvest the cells and lyse them in a suitable buffer.

-

Protein Analysis: Analyze the protein of interest by Western blot to confirm expression and incorporation of DiZPK. For purification, scale up the culture and use appropriate chromatography methods.

Photo-Crosslinking and Analysis

Procedure:

-

Sample Preparation: Prepare the purified protein containing DiZPK in a suitable buffer or utilize cell lysates containing the expressed protein.

-

UV Irradiation: Expose the sample to UV light at 365 nm. Typical irradiation times range from 10 to 30 minutes on ice. A UV crosslinker with a controlled environment is recommended.

-

Analysis of Crosslinking: Analyze the crosslinked products by SDS-PAGE. A successful crosslinking event will result in a higher molecular weight band corresponding to the protein complex.

-

Mass Spectrometry Analysis: To identify the crosslinked interaction partners, the crosslinked complex can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry (MS). Specialized data analysis software can then be used to identify the crosslinked peptides and pinpoint the site of interaction.

Visualizations

Caption: Mechanism of amber suppression for DiZPK incorporation.

Caption: Experimental workflow for DiZPK incorporation and analysis.

Applications in Drug Development

The site-specific incorporation of DiZPK offers numerous advantages for drug development:

-

Target Identification and Validation: DiZPK can be incorporated into a drug candidate or a known protein to identify its direct binding partners within a complex cellular environment.

-

Binding Site Mapping: By incorporating DiZPK at various positions within a receptor or enzyme, the precise binding site of a small molecule or biologic can be mapped.

-

Elucidation of Mechanism of Action: Understanding the protein-protein interactions modulated by a drug can provide critical insights into its mechanism of action.

-

Development of Covalent Inhibitors: The reactive carbene generated from DiZPK can be used to form covalent bonds with target proteins, a strategy of growing interest in drug design.

Conclusion

Amber suppression-mediated incorporation of DiZPK is a robust and versatile technology for the site-specific introduction of a photo-crosslinking moiety into proteins. This technique empowers researchers to investigate protein-protein interactions and ligand-binding events with high spatial and temporal resolution. The detailed protocols and conceptual framework provided in this guide serve as a valuable resource for scientists and professionals in academic research and the pharmaceutical industry to harness the power of this innovative tool.

References

- 1. Amber‐codon suppression for spatial localization and in vivo photoaffinity capture of the interactome of the Pseudomonas aeruginosa rare lipoprotein A lytic transglycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Unveiling Molecular Interactions: A Technical Guide to DiZPK Hydrochloride in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology, understanding the dynamic interplay between proteins is paramount to deciphering cellular processes and developing targeted therapeutics. DiZPK Hydrochloride, a genetically encoded, photo-activatable amino acid, has emerged as a powerful tool for elucidating these protein-protein interactions (PPIs) within the native cellular environment. This in-depth technical guide provides a comprehensive overview of this compound's application, from its mechanism of action to detailed experimental protocols and data interpretation, empowering researchers to effectively harness this technology.

This compound is a structural analog of the unnatural amino acid pyrrolysine, featuring a diazirine moiety.[1][2] This unique functional group can be activated by UV light, initiating the formation of a highly reactive carbene intermediate.[3] This intermediate rapidly forms covalent bonds with proximal amino acid residues, effectively "trapping" transient and stable protein interactions for subsequent identification and analysis.[3] The ability to be genetically incorporated into a protein of interest at a specific site offers unparalleled precision in mapping interaction interfaces.[4]

Core Principles and Mechanism of Action

The utility of this compound lies in its two key features: site-specific incorporation into a target protein and photo-inducible crosslinking.

-

Genetic Incorporation: DiZPK is introduced into the cellular machinery through an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered system specifically recognizes an amber stop codon (UAG) within the gene of interest and inserts DiZPK instead of terminating translation. This allows for the precise placement of the photo-crosslinker at any desired position within the protein.

-

Photo-Crosslinking: The diazirine ring on the DiZPK side chain is stable under normal cellular conditions. Upon exposure to long-wave UV light (typically 365 nm), the diazirine moiety loses nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can then insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent crosslink with an interacting protein.

The following diagram illustrates the mechanism of this compound-mediated photo-crosslinking:

Caption: Mechanism of DiZPK-mediated photo-crosslinking.

Data Presentation: Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experiments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄ClN₅O₃ | |

| Molecular Weight | 321.80 g/mol | |

| Purity | ≥95% | |

| Appearance | Solid | |

| Solubility | Water: 5.2 mg/mL (18.22 mM) with pH adjustment to 7 and sonication. Methanol: Slightly soluble. DMSO: < 1 mg/mL (insoluble or slightly soluble). | |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years. |

Experimental Protocols

The following sections provide a detailed methodology for the application of this compound in identifying protein-protein interactions in living cells.

Genetic Incorporation of this compound

This protocol outlines the steps for site-specific incorporation of DiZPK into a target protein in E. coli. A similar principle applies to mammalian cells, though transfection methods and cell culture conditions will differ.

Materials:

-

Plasmid encoding the target protein with an in-frame amber (TAG) codon at the desired crosslinking site.

-

Plasmid encoding the orthogonal DiZPK-specific aminoacyl-tRNA synthetase (PylRS mutant) and its corresponding tRNA (tRNAPyl).

-

E. coli expression strain (e.g., DH10B).

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotics.

-

This compound.

Procedure:

-

Co-transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene and the plasmid carrying the PylRS mutant/tRNAPyl pair.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: The following day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.

-

Induction: Grow the culture at 37°C to an OD₆₀₀ of ~0.5.

-

Addition of DiZPK: Add this compound to the culture to a final concentration of 330 µM.

-

Protein Expression: Induce protein expression according to the specific promoter system of your expression vector (e.g., add IPTG for Lac-based promoters). Continue to grow the culture under appropriate conditions (e.g., 16-24 hours at a lower temperature like 18-25°C) to allow for protein expression and incorporation of DiZPK.

In Vivo Photo-Crosslinking

Materials:

-

Cell culture from the previous step expressing the DiZPK-containing protein.

-

UV lamp (365 nm).

-

Ice.

Procedure:

-

Cell Harvest: Harvest the cells by centrifugation.

-

Resuspension: Resuspend the cell pellet in an appropriate buffer (e.g., PBS). The cell density should be optimized for efficient light penetration.

-

UV Irradiation: Place the cell suspension on ice and irradiate with a 365 nm UV lamp. The duration of irradiation typically ranges from 15 to 30 minutes. The optimal time should be determined empirically.

Affinity Purification of Crosslinked Complexes

Materials:

-

Lysis buffer (containing detergents and protease inhibitors).

-

Affinity resin corresponding to an epitope tag on the bait protein (e.g., anti-FLAG, Ni-NTA).

-

Wash buffers.

-

Elution buffer.

Procedure:

-

Cell Lysis: Lyse the irradiated cells using your preferred method (e.g., sonication, French press).

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Capture: Incubate the clarified lysate with the affinity resin to capture the bait protein and its crosslinked partners.

-

Washing: Wash the resin extensively with wash buffers to remove non-specific binders.

-

Elution: Elute the protein complexes from the resin.

Mass Spectrometry Analysis

Procedure:

-

SDS-PAGE: Separate the eluted protein complexes by SDS-PAGE.

-

In-gel Digestion: Excise the protein bands of interest (including the band corresponding to the crosslinked complex) and perform in-gel digestion with a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the crosslinked proteins and map the crosslinking sites.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the complete experimental workflow for using this compound to identify protein-protein interactions.

References

Methodological & Application

Protocol for Utilizing DiZPK Hydrochloride in Mammalian Cells for Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of DiZPK Hydrochloride, a genetically encoded photo-crosslinker, to identify and analyze protein-protein interactions within mammalian cells. This document outlines the necessary steps from the incorporation of this unnatural amino acid into a protein of interest to the analysis of crosslinked complexes.

Introduction to this compound

This compound is a structural analog of the amino acid pyrrolysine, featuring a photo-activatable diazirine ring.[1][2] This characteristic allows for the formation of covalent bonds with interacting proteins upon exposure to ultraviolet (UV) light. The genetic incorporation of DiZPK into a specific "bait" protein enables the capture of transient and stable protein-protein interactions in their native cellular environment. This technique is a powerful tool for mapping protein interaction networks, validating drug targets, and elucidating cellular signaling pathways.

Key Features of this compound:

-

Photo-activatable Crosslinking: Forms covalent bonds with interacting molecules upon UV irradiation.[3]

-

Genetic Encoding: Can be site-specifically incorporated into a protein of interest using an engineered aminoacyl-tRNA synthetase/tRNA pair.

-

In Vivo Application: Enables the study of protein-protein interactions within living mammalian cells.[2]

Experimental Overview

The overall workflow for a DiZPK-based photo-crosslinking experiment involves several key stages. The process begins with the genetic modification of the target protein to include an amber stop codon at the desired incorporation site for DiZPK. This is followed by the co-transfection of mammalian cells with plasmids encoding the mutant "bait" protein and the necessary machinery for DiZPK incorporation. After expression and incorporation of DiZPK, the cells are subjected to UV irradiation to induce crosslinking. Finally, the crosslinked protein complexes are isolated and analyzed, typically by Western blotting or mass spectrometry.

Experimental Workflow Diagram:

References

Application Notes & Protocols: A Step-by-Step Guide for DiZPK Crosslinking in E. coli

Audience: Researchers, scientists, and drug development professionals.

Introduction: In vivo photo-crosslinking is a powerful technique to capture transient and stable protein-protein interactions in their native cellular environment. This protocol details the use of DiZPK, a genetically encoded photo-crosslinking amino acid, in Escherichia coli. DiZPK contains a diazirine moiety that, upon activation with UV light, forms a highly reactive carbene intermediate, which can covalently crosslink with interacting proteins in close proximity. This method allows for the identification of direct binding partners and the mapping of interaction interfaces.

I. Principle of DiZPK Crosslinking